![molecular formula C18H18FN5O B275493 N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275493.png)
N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound characterized by its unique molecular structure, which includes a tetrazole ring, a fluorobenzyl group, and an allyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorobenzyl alcohol: This can be achieved through the reduction of 4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 4-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.
Synthesis of 3-[(4-fluorobenzyl)oxy]benzyl alcohol: This step involves the nucleophilic substitution of 4-fluorobenzyl bromide with 3-hydroxybenzyl alcohol.
Formation of the tetrazole ring: The final step involves the cyclization of the intermediate with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of a nitro group would yield an amine.
科学的研究の応用
N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its potential therapeutic uses.
作用機序
The mechanism of action of N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can modulate the activity of these targets, leading to various biological effects. The fluorobenzyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amine
- N-{4-[(3-fluorobenzyl)oxy]benzyl}-L-alanine
Uniqueness
N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring, a fluorobenzyl group, and an allyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the allyl group allows for unique reactivity in chemical transformations, while the fluorobenzyl group enhances its lipophilicity and potential biological activity.
特性
分子式 |
C18H18FN5O |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C18H18FN5O/c1-2-10-24-18(21-22-23-24)20-12-15-4-3-5-17(11-15)25-13-14-6-8-16(19)9-7-14/h2-9,11H,1,10,12-13H2,(H,20,21,23) |
InChIキー |
JLDIVDFIHXZRQU-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F |
正規SMILES |
C=CCN1C(=NN=N1)NCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




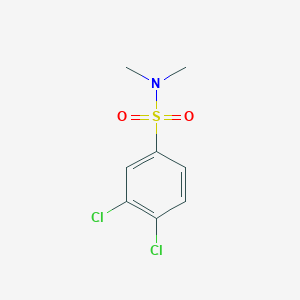
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)
![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
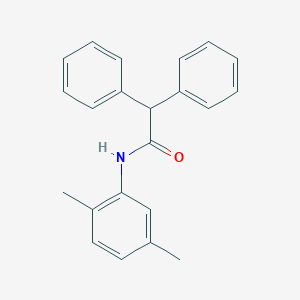
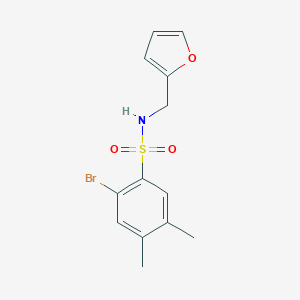
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)
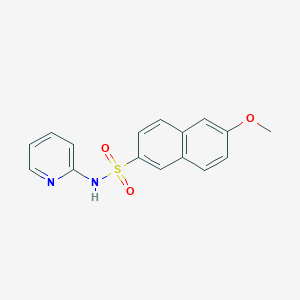

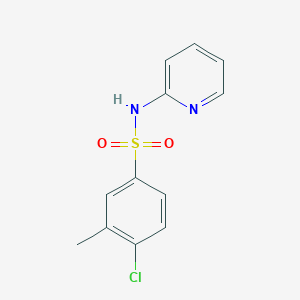
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B275460.png)
